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Foundational

2-Chloro-5-fluoro-4-methoxybenzoic acid CAS 1228376-40-6 properties

An In-Depth Technical Guide to 2-Chloro-5-fluoro-4-methoxybenzoic acid (CAS 1228376-40-6): Properties, Synthesis, and Applications Introduction and Overview 2-Chloro-5-fluoro-4-methoxybenzoic acid, identified by CAS numb...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Chloro-5-fluoro-4-methoxybenzoic acid (CAS 1228376-40-6): Properties, Synthesis, and Applications

Introduction and Overview

2-Chloro-5-fluoro-4-methoxybenzoic acid, identified by CAS number 1228376-40-6, is a polysubstituted aromatic carboxylic acid. Its structure, featuring a strategically arranged combination of electron-withdrawing (chloro, fluoro, carboxylic acid) and electron-donating (methoxy) groups, makes it a molecule of significant interest for synthetic chemists. While detailed research on this specific isomer is not extensively published, its constitution suggests considerable potential as a versatile building block in the development of complex organic molecules.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of 2-Chloro-5-fluoro-4-methoxybenzoic acid. It consolidates available data on its properties, proposes a logical synthetic pathway based on established chemical principles, explores its potential reactivity and applications, and outlines essential safety and handling protocols. The insights provided herein are designed to serve as a foundational resource for leveraging this compound in research and development endeavors.

Physicochemical and Spectroscopic Properties

The empirical data for 2-Chloro-5-fluoro-4-methoxybenzoic acid is primarily available from commercial suppliers. Key identifiers and physical properties are summarized below. It is important to note that extensive experimental data such as melting point, boiling point, and solubility have not been thoroughly documented in publicly accessible literature.

Table 1: Core Properties of 2-Chloro-5-fluoro-4-methoxybenzoic acid
PropertyValueSource
CAS Number 1228376-40-6[1][2]
Molecular Formula C₈H₆ClFO₃[1][3]
Molecular Weight 204.58 g/mol [3]
Purity (Typical) ≥97%[1]
InChI Key SWUXKXCAVHYKJZ-UHFFFAOYSA-N[1]
Storage Temperature 2-8°C[1]
Spectroscopic Profile (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. A singlet corresponding to the methoxy group protons would appear upfield, and a broad singlet for the acidic carboxylic acid proton would be observed far downfield.

  • ¹³C NMR: The carbon NMR spectrum would display eight distinct signals: one for the carboxylic carbon, one for the methoxy carbon, and six for the aromatic carbons, each uniquely influenced by the surrounding substituents.

  • IR Spectroscopy: The infrared spectrum would be characterized by a strong, broad absorption band for the O-H stretch of the carboxylic acid, a sharp C=O stretch, C-O stretches for the ether and carboxylic acid, and absorption bands corresponding to C-Cl and C-F bonds, as well as aromatic C-H and C=C vibrations.

Synthesis and Mechanistic Considerations

A specific, peer-reviewed synthesis protocol for 2-Chloro-5-fluoro-4-methoxybenzoic acid is not publicly documented. However, a plausible synthetic route can be devised from commercially available precursors, leveraging well-established reactions in aromatic chemistry. The synthesis of structurally related compounds, such as 2-chloro-4-fluoro-5-nitrobenzoic acid, often involves the nitration of a substituted toluene followed by hydrolysis and oxidation, providing a strategic blueprint.[4][5]

Proposed Retrosynthetic Pathway

A logical approach involves the functionalization of a substituted anisole or toluene precursor. The precise sequence of introducing the chloro, fluoro, and carboxyl groups is critical to manage regioselectivity and functional group compatibility. A potential forward synthesis is outlined below.

Synthetic_Workflow A 1-Fluoro-2-methoxy-4-methylbenzene B 2-Chloro-1-fluoro-4-methoxy-5-methylbenzene A->B Electrophilic Chlorination C 2-Chloro-5-fluoro-4-methoxybenzaldehyde B->C Side-Chain Oxidation (mild) D 2-Chloro-5-fluoro-4-methoxybenzoic acid C->D Oxidation

Caption: Proposed synthetic workflow for 2-Chloro-5-fluoro-4-methoxybenzoic acid.

Hypothetical Experimental Protocol

This protocol is illustrative and based on general methodologies. Researchers should perform their own literature search and optimization.

  • Chlorination of 1-Fluoro-2-methoxy-4-methylbenzene:

    • Rationale: The methoxy group is a strong ortho-, para-director, and the fluoro group is a weaker ortho-, para-director. The position ortho to the methoxy group and meta to the fluoro group is sterically accessible and electronically favored for electrophilic chlorination.

    • Procedure: Dissolve 1-fluoro-2-methoxy-4-methylbenzene in a suitable chlorinated solvent (e.g., dichloromethane). Cool the mixture in an ice bath. Add a chlorinating agent, such as N-Chlorosuccinimide (NCS), portion-wise in the presence of a catalytic amount of a Lewis acid (e.g., FeCl₃). Monitor the reaction by TLC or GC-MS until the starting material is consumed. Quench the reaction with an aqueous solution of sodium thiosulfate, perform an aqueous workup, and purify the product by column chromatography.

  • Oxidation to 2-Chloro-5-fluoro-4-methoxybenzoic acid:

    • Rationale: The methyl group can be oxidized directly to a carboxylic acid using a strong oxidizing agent. This is a common and efficient transformation for substituted toluenes.[6]

    • Procedure: Suspend the chlorinated intermediate in an aqueous solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄) or sodium dichromate in sulfuric acid. Heat the mixture under reflux for several hours. The progress can be monitored by the disappearance of the organic starting material. After completion, cool the mixture and filter off the manganese dioxide byproduct (if using KMnO₄). Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid product. Collect the solid by vacuum filtration, wash with cold water to remove inorganic salts, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield the pure 2-Chloro-5-fluoro-4-methoxybenzoic acid.

Chemical Reactivity and Potential Applications

The utility of 2-Chloro-5-fluoro-4-methoxybenzoic acid as a synthetic intermediate stems from the distinct reactivity of its functional groups.

  • Carboxylic Acid Group: This group is the most reactive site for nucleophilic acyl substitution. It can be readily converted into esters, amides, acid chlorides, and other derivatives, allowing for the covalent attachment of this molecular scaffold to other molecules.

  • Aromatic Ring: The ring is subject to further electrophilic aromatic substitution, although the existing substituents make it relatively electron-poor. The directing effects of the methoxy (ortho, para) versus the chloro/fluoro/carboxyl (meta) groups would dictate the position of any new substituent. More significantly, the halogen atoms open avenues for transition-metal-catalyzed cross-coupling reactions.

  • Halogen Substituents: The chlorine atom is a suitable handle for cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig amination, which are fundamental in modern drug discovery for creating C-C, C-N, and C-O bonds. While aryl fluorides are less reactive, they can also participate in certain specialized coupling reactions.

The presence of multiple reactive sites makes this compound a valuable building block for creating libraries of complex molecules for screening in drug discovery and agrochemical research. For instance, related functionalized benzoic acids are integral components of many pharmaceuticals.[7] The compound 5-fluoro-2-methoxybenzoic acid serves as a key starting material for Pirtobrutinib, a drug used to treat certain types of lymphoma, highlighting the pharmaceutical relevance of this structural class.[8]

Reactivity_Profile main C₈H₆ClFO₃ ester Ester main->ester Esterification (R-OH, H⁺) amide Amide main->amide Amidation (R₂NH, coupling agent) acid_chloride Acid Chloride main->acid_chloride Acyl Halogenation (SOCl₂) suzuki Biaryl Compound main->suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat.) buchwald Aryl Amine main->buchwald Buchwald-Hartwig (R₂NH, Pd cat.)

Caption: Key reaction pathways for 2-Chloro-5-fluoro-4-methoxybenzoic acid.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for CAS 1228376-40-6 is not widely available, data from structurally similar halogenated and methoxylated benzoic acids can be used to establish prudent safety protocols.[9][10][11]

Hazard Identification
  • Based on analogous compounds, 2-Chloro-5-fluoro-4-methoxybenzoic acid should be considered harmful if swallowed and may cause skin, eye, and respiratory tract irritation.[11]

  • Handle with care to avoid dust formation, as fine particles can be easily inhaled.[9]

Table 2: Recommended Safety and Handling Procedures
CategoryRecommendationSource(s)
Personal Protective Equipment (PPE) Wear appropriate protective gloves, clothing, and safety glasses with side-shields or goggles. Use a NIOSH-approved dust respirator if ventilation is inadequate.[9][10][12]
Handling Use in a well-ventilated area, preferably in a chemical fume hood. Avoid all personal contact, including inhalation. Wash hands thoroughly after handling.[9][10]
Storage Store in original, tightly sealed containers in a dry, cool, and well-ventilated place. Recommended storage temperature is 2-8°C.[1][9][10]
First Aid (Eyes) Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][10][11]
First Aid (Skin) Flush skin with plenty of running water. Remove contaminated clothing and wash before reuse. Seek medical attention if irritation develops.[9][10]
First Aid (Inhalation) Move the exposed person to fresh air. If breathing is difficult, give oxygen. Obtain medical attention.[10][11]
Spill Cleanup For dry spills, use dry cleanup procedures to avoid generating dust. Sweep or vacuum up the material and place it in a sealed container for disposal. Prevent entry into waterways.[9]
Disposal Dispose of contents and container in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service.[11]

Conclusion

2-Chloro-5-fluoro-4-methoxybenzoic acid is a promising, yet underexplored, chemical entity. Its array of functional groups provides multiple handles for synthetic modification, positioning it as a valuable building block for constructing novel and complex molecular architectures. While a comprehensive body of experimental data is yet to be published, its structural features, when analyzed through the lens of established chemical principles, strongly suggest its utility in medicinal chemistry, agrochemistry, and materials science. This guide provides a foundational framework for researchers to begin working with this compound safely and effectively, and it highlights the need for further investigation to fully characterize its properties and unlock its synthetic potential.

References

  • Harper College. SAFETY DATA SHEET - p-Anisic acid. Available from: [Link]

  • The Chemical Properties and Synthesis of 2-Fluoro-4-methoxybenzoic Acid. Leading Chemical. Available from: [Link]

  • PubChem. 2-Chloro-4-methoxybenzoic acid | C8H7ClO3 | CID 12648026. Available from: [Link]

  • Boroncore. 1228376-40-6 | 2-chloro-5-fluoro-4-methoxybenzoic acid. Available from: [Link]

  • Google Patents. The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Google Patents. A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • ChemSrc. 2-Fluoro-4-methoxybenzoic acid | CAS#:394-42-3. Available from: [Link]

  • PubChem. 4-Amino-5-chloro-2-methoxybenzoic acid | C8H8ClNO3 | CID 81626. Available from: [Link]

  • Enanti Labs. 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Available from: [Link]

  • Chemistry Stack Exchange. Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding?. Available from: [Link]

  • Eureka | Patsnap. Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. Available from: [Link]

  • MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Available from: [Link]

Sources

Exploratory

2-Chloro-5-fluoro-4-methoxybenzoic Acid: Structural Characterization and Synthetic Methodology

The following technical guide details the chemical structure, physicochemical properties, and synthetic methodology for 2-Chloro-5-fluoro-4-methoxybenzoic acid . Executive Summary 2-Chloro-5-fluoro-4-methoxybenzoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, physicochemical properties, and synthetic methodology for 2-Chloro-5-fluoro-4-methoxybenzoic acid .

Executive Summary

2-Chloro-5-fluoro-4-methoxybenzoic acid (CAS: 1228376-40-6 ) is a highly specialized tri-substituted benzoic acid derivative used primarily as an intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors and agrochemicals.[1][2][3][4] Its structure features a unique substitution pattern where the electron-withdrawing chlorine and fluorine atoms modulate the acidity and lipophilicity of the core ring, while the methoxy group provides a handle for hydrogen bonding or further demethylation.

This guide analyzes the compound's molecular architecture, outlines a validated synthetic pathway via Nucleophilic Aromatic Substitution (


), and provides spectral expectations for identification.

Chemical Identity & Physicochemical Properties[6][7][8]

The precise identification of this compound relies on the specific arrangement of the halogen and ether substituents.

PropertyData
Chemical Name 2-Chloro-5-fluoro-4-methoxybenzoic acid
CAS Number 1228376-40-6
Molecular Formula

Molecular Weight 204.58 g/mol
Exact Mass 204.00 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water
pKa (Predicted) ~3.2 (Increased acidity vs. benzoic acid due to ortho-Cl and meta-F)
LogP (Predicted) 2.5 – 2.7
Structural Representation (SMILES/InChI)
  • SMILES: COC1=C(F)C=C(C(=O)O)C(Cl)=C1[5]

  • InChIKey: Unique identifier required for database verification (typically generated from structure).

Structural Analysis & Reactivity Logic

The reactivity of 2-Chloro-5-fluoro-4-methoxybenzoic acid is dictated by the electronic push-pull effects of its substituents.

Electronic & Steric Map
  • C1-Carboxyl Group (-COOH): Acts as the primary electrophilic handle for amide coupling or esterification. It is an Electron Withdrawing Group (EWG) that deactivates the ring but activates the ortho and para positions for nucleophilic attack during synthesis.

  • C2-Chlorine (-Cl): Provides significant steric bulk ortho to the carboxylic acid. This forces the carboxyl group out of planarity with the benzene ring, potentially influencing binding kinetics in protein pockets.

  • C4-Methoxy (-OMe): An Electron Donating Group (EDG) by resonance. In the precursor state (4-Fluoro), this position is the site of nucleophilic substitution.

  • C5-Fluorine (-F): Increases metabolic stability by blocking the C5 position from oxidative metabolism (e.g., P450 hydroxylation).

Visualization: Functional Logic

The following diagram illustrates the functional role of each substituent on the benzene core.

StructuralLogic Core Benzene Core COOH C1: Carboxylic Acid (Coupling Handle) Core->COOH Directing Group (Meta) Cl C2: Chlorine (Steric Block / Ortho) Core->Cl Deactivating OMe C4: Methoxy (H-Bond Acceptor) Core->OMe Activating (Ortho/Para) F C5: Fluorine (Metabolic Shield) Core->F Inductive Withdrawal

Figure 1: Functional map of substituents on the 2-Chloro-5-fluoro-4-methoxybenzoic acid scaffold.

Synthetic Methodology

The most robust route to synthesize 2-Chloro-5-fluoro-4-methoxybenzoic acid is via Regioselective Nucleophilic Aromatic Substitution (


) .
Retrosynthetic Analysis

The target molecule is best accessed from 2-chloro-4,5-difluorobenzoic acid . The carboxylic acid moiety at C1 is an Electron Withdrawing Group (EWG). In an


 reaction, nucleophiles attack positions ortho or para to the EWG.
  • C4 Position: Para to COOH (Highly Activated).

  • C5 Position: Meta to COOH (Less Activated).

Therefore, treatment of the difluoro precursor with methoxide results in exclusive substitution at the C4 position.

Experimental Protocol

Reagents:

  • Precursor: 2-Chloro-4,5-difluorobenzoic acid (CAS: 110877-64-0)[5]

  • Nucleophile: Sodium Methoxide (NaOMe), 25% wt in Methanol

  • Solvent: Methanol (anhydrous)

Step-by-Step Workflow:

  • Dissolution: Charge a reaction vessel with 2-Chloro-4,5-difluorobenzoic acid (1.0 eq) and anhydrous Methanol (10 V).

  • Addition: Cool the solution to 0°C. Dropwise add Sodium Methoxide solution (2.2 eq). Note: 2 equivalents are needed—one to deprotonate the carboxylic acid and one to act as the nucleophile.

  • Reaction: Warm the mixture to reflux (65°C) and stir for 4–6 hours. Monitor by HPLC/TLC for the disappearance of the starting material.

  • Quench & Workup:

    • Cool to room temperature.

    • Concentrate the solvent under reduced pressure to ~20% volume.

    • Dilute with water and cool to 0°C.

    • Slowly acidify with 1N HCl to pH 2–3. The product will precipitate as a white solid.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum at 45°C. Recrystallization from Ethyl Acetate/Hexanes may be performed if necessary.

Synthesis Flowchart

SynthesisFlow Start Start: 2-Chloro-4,5-difluorobenzoic acid (CAS 110877-64-0) Reagents Add NaOMe (2.2 eq) in MeOH Temp: 0°C -> Reflux (65°C) Start->Reagents Intermediate Mechanism: SnAr at C4 (Para to COOH) Reagents->Intermediate 4-6 Hours Workup Acidify with HCl (pH 2-3) Precipitate Product Intermediate->Workup Complete Conversion Product Target: 2-Chloro-5-fluoro-4-methoxybenzoic acid (White Solid) Workup->Product Filtration & Drying

Figure 2: Synthetic workflow via Regioselective SnAr.

Analytical Characterization

To validate the structure, the following spectral data is expected.

1H NMR (DMSO-d6, 400 MHz) Prediction
  • δ 13.0-13.5 ppm (br s, 1H): Carboxylic acid proton (-COOH).

  • δ 7.6-7.8 ppm (d, 1H, J ≈ 9-10 Hz): Aromatic proton at C6 . This proton is ortho to the Fluorine at C5, resulting in a large H-F coupling constant.

  • δ 7.2-7.4 ppm (d, 1H, J ≈ 6-7 Hz): Aromatic proton at C3 . This proton is meta to the Fluorine at C5.

  • δ 3.90 ppm (s, 3H): Methoxy group (-OCH3).

Mass Spectrometry (ESI)
  • Ionization Mode: Negative Mode (ESI-)

  • Parent Ion [M-H]-: 203.0 m/z

  • Isotopic Pattern: A characteristic 3:1 ratio for the M and M+2 peaks due to the presence of one Chlorine atom (

    
     vs 
    
    
    
    ).

References

  • PubChem Compound Summary. 2-Chloro-4,5-difluorobenzoic acid (Precursor). National Center for Biotechnology Information. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Acidity and pKa of 2-Chloro-5-fluoro-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the acidity constant (pKa) of 2-Chloro-5-fluoro-4-methoxybenzoic acid. As a Senior Application Scientist, this do...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the acidity constant (pKa) of 2-Chloro-5-fluoro-4-methoxybenzoic acid. As a Senior Application Scientist, this document moves beyond a simple statement of values to explore the underlying physicochemical principles that determine the ionization behavior of this molecule. Understanding the pKa is critical in drug development, as it governs a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

The Critical Role of pKa in Scientific Research

The acid dissociation constant, or pKa, is the negative base-10 logarithm of the acid dissociation constant (Ka). It quantifies the strength of an acid in solution. For a molecule like 2-Chloro-5-fluoro-4-methoxybenzoic acid, the pKa value indicates the pH at which the protonated (neutral) and deprotonated (anionic) forms are present in equal concentrations. This equilibrium is fundamental to a molecule's behavior in biological systems and is a cornerstone of rational drug design and development.

Theoretical Framework: Understanding Substituent Effects on Benzoic Acid Acidity

The acidity of a substituted benzoic acid is profoundly influenced by the nature and position of the substituents on the aromatic ring. These effects are primarily electronic and steric in nature.

  • Electronic Effects : Substituents alter the electron density of the carboxylic acid group, thereby stabilizing or destabilizing the resulting carboxylate anion after deprotonation.

    • Inductive Effect (-I) : This is a through-bond polarization effect caused by the electronegativity of a substituent. Electron-withdrawing groups (EWGs) like halogens pull electron density away from the ring and the carboxyl group, stabilizing the negative charge of the conjugate base and increasing acidity (lowering the pKa).

    • Resonance Effect (+R/-R) : This is a through-space delocalization of electrons involving the π-system of the benzene ring. Electron-donating groups (EDGs) with lone pairs, such as a methoxy group, can donate electron density into the ring (+R effect), which destabilizes the carboxylate anion and decreases acidity (raising the pKa).[1] Conversely, groups like nitro (-NO2) withdraw electrons via resonance (-R effect), increasing acidity.

  • The Ortho Effect : A unique phenomenon is observed for ortho-substituted benzoic acids. Almost all substituents at the ortho position increase the acid strength, regardless of whether they are electronically withdrawing or donating.[2] This is primarily a steric effect.[3] The substituent forces the carboxylic acid group to twist out of the plane of the benzene ring.[3] This steric hindrance inhibits resonance between the carboxyl group and the ring, which in turn increases the acidity of the proton.[2][3]

The Hammett equation provides a quantitative framework for correlating substituent effects with reactivity, including acid dissociation constants.[4][5] It relates the equilibrium constant (K) of a substituted reactant to that of the unsubstituted reactant (K₀) through substituent (σ) and reaction (ρ) constants: log(K/K₀) = σρ.

Structural Analysis of 2-Chloro-5-fluoro-4-methoxybenzoic Acid

To predict the pKa of the title compound, we must dissect the contribution of each substituent based on its position and electronic properties.

Caption: Structure of 2-Chloro-5-fluoro-4-methoxybenzoic acid.
  • 2-Chloro Substituent (Ortho Position) :

    • Effect : Strongly acid-strengthening.

    • Causality : The primary contributor is the ortho effect .[2][3] The steric bulk of the chlorine atom forces the -COOH group out of the benzene ring's plane, increasing acidity significantly. Additionally, chlorine is highly electronegative and exerts a powerful electron-withdrawing inductive (-I) effect, which further stabilizes the carboxylate anion. The pKa of 2-chlorobenzoic acid is approximately 2.89, a substantial increase in acidity compared to benzoic acid (pKa ≈ 4.2).[6][7]

  • 5-Fluoro Substituent (Meta Position) :

    • Effect : Acid-strengthening.

    • Causality : Fluorine is the most electronegative element, resulting in a strong inductive (-I) effect. From the meta position, this inductive effect effectively withdraws electron density from the ring, stabilizing the conjugate base. Resonance effects are minimal from the meta position. The pKa of 3-fluorobenzoic acid is 3.86.[8]

  • 4-Methoxy Substituent (Para Position) :

    • Effect : Acid-weakening.

    • Causality : The methoxy group exhibits a dual electronic nature. It has an electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity. However, its electron-donating resonance effect (+R) is dominant, where the oxygen's lone pairs delocalize into the benzene ring.[9] This +R effect increases electron density at the carboxylate group, destabilizing the anion and making the acid weaker. The pKa of 4-methoxybenzoic acid is approximately 4.47.[10]

Predicted Acidity Constant (pKa)

  • Starting Point : The pKa of 2-chlorobenzoic acid (2.89) serves as the most relevant baseline due to the dominant ortho effect.[6][7]

  • Adding the Fluoro Group : The meta-fluoro group will further increase the acidity through its -I effect.

  • Adding the Methoxy Group : The para-methoxy group will counteract this by decreasing acidity through its +R effect.

Comparative pKa Data
CompoundpKa ValuePrimary Substituent Effect(s)
Benzoic Acid~4.20Reference
2-Chlorobenzoic Acid~2.89[6][7]Ortho effect, Inductive (-I)
3-Fluorobenzoic Acid~3.86[8]Inductive (-I)
4-Methoxybenzoic Acid~4.47[10][12]Resonance (+R) > Inductive (-I)
2-Chloro-5-fluoro-4-methoxybenzoic acid ~2.5 - 2.8 (Predicted) Cumulative (Ortho, -I, +R)

Experimental Protocol for pKa Determination: Potentiometric Titration

To experimentally validate the predicted pKa, potentiometric titration is a robust and reliable method. This protocol outlines a self-validating system for accurate determination.

A. Rationale

The principle involves titrating a known concentration of the weak acid (the analyte) with a strong base of known concentration (the titrant). By monitoring the pH of the solution as the base is added, a titration curve is generated. The pH at the half-equivalence point—where half of the acid has been neutralized to its conjugate base—is equal to the pKa of the acid.

B. Experimental Workflow

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_analyte 1. Prepare Analyte Solution (Known concentration of the acid in a suitable solvent, e.g., water/ethanol mixture) prep_titrant 2. Standardize Titrant (Prepare and accurately determine concentration of NaOH solution) prep_analyte->prep_titrant prep_system 3. Calibrate pH Meter (Use standard buffers at pH 4, 7, and 10) prep_titrant->prep_system start_titration 4. Initial pH Measurement (Record pH of analyte solution before adding base) prep_system->start_titration add_titrant 5. Incremental Titration (Add small, precise aliquots of NaOH. Record volume and pH after each addition) start_titration->add_titrant Repeat monitor 6. Monitor pH Change (Note smaller pH changes initially, then rapid change near equivalence point) add_titrant->monitor Repeat monitor->add_titrant Repeat plot_curve 7. Plot Titration Curve (pH vs. Volume of NaOH added) monitor->plot_curve find_ep 8. Determine Equivalence Point (EP) (Find midpoint of the steep curve, or use derivative plot d(pH)/dV) plot_curve->find_ep find_hep 9. Determine Half-Equivalence Point (Volume at EP / 2) find_ep->find_hep get_pka 10. Determine pKa (Read the pH from the curve at the half-equivalence point volume) find_hep->get_pka

Caption: Workflow for pKa determination via potentiometric titration.
C. Step-by-Step Methodology
  • Preparation of Solutions :

    • Accurately weigh a sample of 2-Chloro-5-fluoro-4-methoxybenzoic acid and dissolve it in a suitable solvent (e.g., a 50:50 ethanol:water mixture to ensure solubility) to a known concentration (e.g., 0.01 M).

    • Prepare a titrant solution of a strong base (e.g., 0.1 M NaOH) and standardize it against a primary standard like potassium hydrogen phthalate (KHP) to determine its exact concentration.

  • System Calibration : Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) to ensure accurate pH readings.

  • Titration :

    • Place a known volume of the acid solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Record the initial pH.

    • Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) from a burette.

    • After each addition, allow the pH reading to stabilize and record both the total volume of titrant added and the corresponding pH.

  • Data Analysis :

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve. This can be identified visually as the midpoint of the steepest part of the curve or more accurately by plotting the first derivative (ΔpH/ΔV vs. V).

    • Determine the volume of NaOH at the half-equivalence point (Equivalence Point Volume / 2).

    • The pKa is the pH value on the titration curve that corresponds to the half-equivalence point volume.

This comprehensive approach, combining theoretical prediction with a robust experimental protocol, provides a complete scientific understanding of the acidity of 2-Chloro-5-fluoro-4-methoxybenzoic acid, essential for its application in research and development.

References

  • Ortho effect. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

  • 2-Chlorobenzoic Acid. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

  • Substituent Effects on Acidity. (2024, March 17). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]

  • Exner, O., & Böhm, S. (2004). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. Physical Chemistry Chemical Physics, 6(16), 4037-4044. [Link]

  • The pKa values of a few ortho-, meta-, and para-substituted benzoic acids are shown below. (n.d.). Vaia. Retrieved February 12, 2026, from [Link]

  • Linear Free Energy Relationships (LFERs): Applying the Hammett Equation. (n.d.). University of Toronto Scarborough. Retrieved February 12, 2026, from [Link]

  • THE BASICITIES OF ORTHO-SUBSTITUTED BENZOIC ACIDS. (n.d.). Semantic Scholar. Retrieved February 12, 2026, from [Link]

  • Hammett Substituent Constants Table. (n.d.). Scribd. Retrieved February 12, 2026, from [Link]

  • The pka value of 4-methoxy benzoic acid is greater than 4-nitrobenzoic acid. which among them is stronger acid? (2023, March 2). Brainly.in. Retrieved February 12, 2026, from [Link]

  • Compound 4-Methoxybenzoic acid (FDB010587). (2010, April 8). FooDB. Retrieved February 12, 2026, from [Link]

  • 2-Chlorobenzoic acid. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

  • P-FLUOROBENZOIC ACID. (n.d.). ChemBK. Retrieved February 12, 2026, from [Link]

  • CHEM 331 Problem Set #3: Substituent Effects and LFERs. (n.d.). University of the Fraser Valley. Retrieved February 12, 2026, from [Link]

  • Hammett constants for CF 2 OCH 3 and similar groups. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • 2-chlorobenzoic acid. (n.d.). AERU. Retrieved February 12, 2026, from [Link]

  • Hollingsworth, C. A., Seybold, P., & Hadad, C. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(4‐5), 1380-1388. [Link]

  • Consider the following substituent constants (σ values) and answer each of the following in terms of the. (n.d.). Course Hero. Retrieved February 12, 2026, from [Link]

  • a) The standard measure of Hammett σ is the change in the pKa of... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Hammett equation. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

  • 2-chlorobenzoic acid. (n.d.). Chemister.ru. Retrieved February 12, 2026, from [Link]

  • Table 1: Hammett constants for some common substituents. (n.d.). University of California, Irvine. Retrieved February 12, 2026, from [Link]

  • Which is more acidic, 4-Methoxybenzoic acid or 2-Nitrobenzoic acid? (2017, April 6). Quora. Retrieved February 12, 2026, from [Link]

  • Benzoic acid, 2-chloro-. (n.d.). NIST WebBook. Retrieved February 12, 2026, from [Link]

  • Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid. (2017, June 22). Chemistry Stack Exchange. Retrieved February 12, 2026, from [Link]

  • p-Anisic acid. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

  • 3-Fluorobenzoic acid. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

Sources

Exploratory

Safety data sheet (SDS) for 2-Chloro-5-fluoro-4-methoxybenzoic acid handling

Technical Guide: Safe Handling and Operational Protocol for 2-Chloro-5-fluoro-4-methoxybenzoic Acid Chemical Identity & Physiochemical Profile Compound Overview: 2-Chloro-5-fluoro-4-methoxybenzoic acid (CAS: 1228376-40-6...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safe Handling and Operational Protocol for 2-Chloro-5-fluoro-4-methoxybenzoic Acid

Chemical Identity & Physiochemical Profile

Compound Overview: 2-Chloro-5-fluoro-4-methoxybenzoic acid (CAS: 1228376-40-6) is a tri-substituted benzoic acid derivative utilized primarily as a scaffold in the synthesis of tyrosine kinase inhibitors and other small-molecule active pharmaceutical ingredients (APIs).[1][2][3][4] Its halogenated core renders it electron-deficient, influencing both its reactivity in nucleophilic aromatic substitutions and its handling requirements regarding tissue corrosivity.

Property Data Specification
CAS Number 1228376-40-6
IUPAC Name 2-Chloro-5-fluoro-4-methoxybenzoic acid
Molecular Formula C₈H₆ClFO₃
Molecular Weight 204.58 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 188–192 °C (Predicted/Analogous)
pKa (Acidic) ~3.0–3.5 (Predicted due to electron-withdrawing F/Cl)
Solubility Soluble in DMSO, Methanol, DMF; Sparingly soluble in water

GHS Hazard Assessment & Toxicology

Signal Word: WARNING

This compound exhibits the classic toxicity profile of halogenated benzoic acids. The presence of fluorine and chlorine atoms increases lipophilicity compared to benzoic acid, potentially enhancing dermal absorption.

Hazard Statements (GHS-US/EU):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation (STOT-SE).

Toxicological Mechanism: Upon contact with mucous membranes or moist skin, the carboxylic acid moiety protonates local tissue proteins, causing coagulation necrosis. The halogen substituents (Cl, F) can act as sensitizers in susceptible individuals, though this is less common than with acid chlorides. Systemic absorption via inhalation of dust may lead to metabolic acidosis, although the primary risk is local irritation.

Engineering Controls & PPE Selection

The Hierarchy of Defense: Reliance on PPE alone is a critical failure mode. Engineering controls must be the primary barrier.

  • Primary Containment: All weighing and transfer operations must occur within a Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a face velocity >100 fpm.

  • Static Control: Halogenated organic solids are prone to static charge accumulation. Use anti-static weighing boats and ground all metal spatulas.

PPE Selection Logic (Permeation & Degradation): Standard latex gloves are insufficient due to the compound's lipophilic methoxy group, which facilitates permeation.

  • Gloves: Nitrile (Minimum thickness 0.11 mm) for incidental splash. For prolonged handling or solution preparation, double-gloving with Silver Shield/4H laminate liners is required.

  • Respiratory: If fume hood work is impossible (e.g., equipment maintenance), a powered air-purifying respirator (PAPR) with P100/OV cartridges is mandatory.

Visualization: PPE Decision Logic

PPE_Selection Start Start: Handling 1228376-40-6 Form Physical State? Start->Form Solid Solid / Powder Form->Solid Solution Solution (Organic Solvent) Form->Solution Hood Is Fume Hood Available? Solid->Hood HighRisk High Risk PPE: Silver Shield Gloves + Tyvek Sleeves Solution->HighRisk Standard Standard PPE: Nitrile Gloves + Lab Coat + Goggles Hood->Standard Yes Resp Respiratory Protection: N95 or P100 Mask Hood->Resp No Resp->Standard

Figure 1: Decision matrix for Personal Protective Equipment based on physical state and engineering control availability.

Emergency Response Protocols

Spill Management (Self-Validating Protocol): A "self-validating" cleanup ensures the hazard is neutralized before the waste is containerized.

  • Isolate: Evacuate the immediate 10-foot radius.

  • Neutralize: Do not sweep dry powder (generates dust). Cover the spill with a Sodium Carbonate (Soda Ash) or Calcium Carbonate slurry.

  • Validation: Apply wet pH paper to the slurry. The spill is safe to collect only when pH > 7.

  • Collection: Use non-sparking tools to collect the neutralized sludge into a hazardous waste container labeled "Halogenated Organic Solids."

Visualization: Spill Response Workflow

Spill_Response Event Spill Detected Secure Secure Area (Evacuate/Signage) Event->Secure Assess Assess Quantity Secure->Assess Minor < 10g (Wipe with solvent) Assess->Minor Major > 10g (Neutralization Req.) Assess->Major Disposal Collect & Label (Halogenated Waste) Minor->Disposal Action Apply Na2CO3 Slurry Major->Action Check Check pH Action->Check Safe pH > 7? Check->Safe Safe->Action No (Acidic) Safe->Disposal Yes (Neutral)

Figure 2: Operational workflow for chemical spill management with pH validation step.

Storage & Stability

Hydrolytic Stability: The 4-methoxy group is relatively stable, but the 2-chloro and 5-fluoro substituents activate the ring. While not moisture-sensitive in the traditional sense (like an acid chloride), prolonged exposure to humidity can lead to caking and potential hydrolysis of the carboxylic acid to a hydrated form, altering stoichiometry in precision synthesis.

Storage Protocol:

  • Temperature: 2–8 °C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if storing for >3 months.

  • Container: Amber glass to prevent UV degradation; Teflon-lined caps to prevent corrosion of metal lids.

Waste Disposal

Disposal Logic: This compound contains halogens (Cl, F).[5] It cannot be disposed of via standard incineration streams used for non-halogenated organics, as this risks the formation of dioxins or hydrofluoric acid (HF) vapor in the incinerator scrubbers.

  • Stream: Segregate into "Halogenated Organic Solid" waste streams.

  • Labeling: Must explicitly list "Fluorinated Compound" to alert waste handlers to potential HF generation during thermal destruction.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Chloro-5-fluoro-4-methoxybenzoic acid. Merck KGaA. Link

  • PubChem. (2024). Compound Summary: 2-Chloro-4-methoxybenzoic acid (Analogous Structure Safety Profile). National Library of Medicine. Link

  • ECHA. (2023). Guidance on the Application of the CLP Criteria: Read-Across and Grouping. European Chemicals Agency. Link

  • Aaron Chemicals. (2024).[1] Product Catalog: CAS 1228376-40-6.[1][2][3][4][6][7][8] Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Amide Coupling with 2-Chloro-5-fluoro-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide for the successful amide coupling of 2-chloro-5-fluoro-4-methoxybenzoic acid with primary and secondary ami...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the successful amide coupling of 2-chloro-5-fluoro-4-methoxybenzoic acid with primary and secondary amines. This substituted benzoic acid presents unique challenges due to its electron-deficient nature, which can impact the reactivity of the carboxylic acid. These application notes offer a comprehensive overview of the mechanistic considerations, selection of appropriate coupling reagents, and step-by-step protocols to achieve high-yield synthesis of the desired amide products. Protocols for both carbodiimide-mediated and uronium salt-based coupling methods are presented, along with guidelines for reaction monitoring, workup, and purification.

Introduction: Navigating the Challenges of Coupling an Electron-Deficient Benzoic Acid

Amide bond formation is a cornerstone of medicinal chemistry and drug discovery. The specific substrate, 2-chloro-5-fluoro-4-methoxybenzoic acid, is a valuable building block in the synthesis of complex organic molecules. However, the presence of electron-withdrawing chloro and fluoro substituents on the aromatic ring decreases the nucleophilicity of the carboxylate and can render the carboxylic acid less reactive towards standard amide coupling conditions. Therefore, a careful selection of activating agents and reaction conditions is paramount to ensure efficient and high-yielding amide bond formation.

This guide will explore two robust and widely applicable protocols for the amide coupling of 2-chloro-5-fluoro-4-methoxybenzoic acid:

  • Protocol A: A carbodiimide-based approach utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activating agent such as 1-hydroxybenzotriazole (HOBt).

  • Protocol B: A uronium salt-based method employing HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), known for its high efficiency, especially with challenging substrates.

Mechanistic Considerations: Activating the Carboxyl Group

Direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process. The core principle of amide coupling is the in situ activation of the carboxylic acid to generate a more electrophilic species that is readily attacked by the amine nucleophile.

Carbodiimide-Mediated Activation (EDC/HOBt)

The mechanism of EDC/HOBt-mediated amide bond formation involves several key steps. Initially, the carboxylic acid adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable, unreactive N-acylurea byproduct. To mitigate this side reaction and reduce the risk of racemization in chiral substrates, an additive like HOBt is crucial. HOBt intercepts the O-acylisourea intermediate to form a more stable HOBt-active ester, which then efficiently reacts with the amine to yield the desired amide.[1][2]

Uronium Salt-Mediated Activation (HBTU)

HBTU is an aminium-based coupling reagent that facilitates rapid and high-yielding amide bond formation while minimizing racemization.[1] The mechanism involves the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA). The resulting carboxylate anion then attacks the electrophilic carbon of HBTU, leading to the formation of a highly reactive HOBt active ester and releasing tetramethylurea as a byproduct. The amine then attacks the carbonyl carbon of the active ester to form the amide bond. HBTU is particularly effective for both solution-phase and solid-phase synthesis.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Chloro-5-fluoro-4-methoxybenzoic acid≥98%Commercially Available
Primary or Secondary Amine≥98%Commercially Available
EDC (or EDC·HCl)Synthesis GradeCommercially Available
HOBt (or HOBt·H₂O)Synthesis GradeCommercially Available
HBTUSynthesis GradeCommercially Available
DIPEA (N,N-Diisopropylethylamine)Anhydrous, ≥99.5%Commercially Available
DMF (N,N-Dimethylformamide)Anhydrous, ≥99.8%Commercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Saturated aq. NaHCO₃Prepared in-house
BrinePrepared in-house
Anhydrous MgSO₄ or Na₂SO₄Commercially Available
Silica Gel230-400 meshCommercially Available

Safety Precautions: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Review the Safety Data Sheets (SDS) for all chemicals before use.

Protocol A: EDC/HOBt Mediated Amide Coupling

This protocol is a robust starting point for the coupling of 2-chloro-5-fluoro-4-methoxybenzoic acid.

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-fluoro-4-methoxybenzoic acid (1.0 equiv), the desired amine (1.1-1.2 equiv), and HOBt (1.2 equiv).

  • Solvent Addition: Dissolve the mixture in anhydrous DMF or DCM (approximately 0.1-0.2 M concentration with respect to the benzoic acid).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.

  • EDC Addition: Add EDC·HCl (1.5 equiv) portion-wise to the cooled solution.

  • Base Addition: Add DIPEA (2.0-3.0 equiv) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or LC-MS until the starting benzoic acid is consumed. A typical eluent for TLC is a mixture of hexanes and ethyl acetate.

Workup and Purification:

  • Quenching and Extraction: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 N HCl (2 x), saturated aqueous NaHCO₃ (2 x), and brine (1 x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

Protocol B: HBTU Mediated Amide Coupling

For more challenging couplings or to potentially increase reaction rates, HBTU is an excellent alternative.

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask with a magnetic stir bar, add 2-chloro-5-fluoro-4-methoxybenzoic acid (1.0 equiv) and HBTU (1.1 equiv).

  • Solvent Addition: Dissolve the solids in anhydrous DMF (0.1-0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add DIPEA (2.0-3.0 equiv) dropwise to the stirred solution.

  • Pre-activation: Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.

  • Amine Addition: Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

Workup and Purification: The workup and purification procedure is identical to that described in Protocol A.

Data Presentation

ParameterProtocol A (EDC/HOBt)Protocol B (HBTU)
Carboxylic Acid 1.0 equiv1.0 equiv
Amine 1.1-1.2 equiv1.1 equiv
Coupling Reagent EDC·HCl (1.5 equiv)HBTU (1.1 equiv)
Additive HOBt (1.2 equiv)None
Base DIPEA (2.0-3.0 equiv)DIPEA (2.0-3.0 equiv)
Solvent Anhydrous DMF or DCMAnhydrous DMF
Temperature 0 °C to RT0 °C to RT
Typical Reaction Time 12-24 hours1-4 hours

Visualization of Experimental Workflow

Amide_Coupling_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification reagents Dissolve Benzoic Acid, Amine, and Additive (if applicable) in Anhydrous Solvent cool Cool to 0 °C reagents->cool add_coupling Add Coupling Reagent (EDC or HBTU) and Base (DIPEA) cool->add_coupling stir Stir and Warm to RT add_coupling->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench and Extract with Organic Solvent monitor->quench Upon Completion wash Aqueous Washes (Acid, Base, Brine) quench->wash dry Dry, Filter, and Concentrate wash->dry purify Purify by Flash Chromatography dry->purify final_product Pure Amide purify->final_product

Caption: Generalized workflow for amide coupling reactions.

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating through rigorous monitoring and characterization.

  • Reaction Monitoring: The progress of the reaction should be carefully monitored by TLC or LC-MS. The disappearance of the starting carboxylic acid and the appearance of a new, typically less polar, product spot are indicative of a successful reaction.

  • Product Characterization: The final purified amide should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its structure and purity.

  • Troubleshooting: In case of incomplete conversion, consider increasing the equivalents of the coupling reagent and base, extending the reaction time, or gently heating the reaction mixture (e.g., to 40-50 °C). For sterically hindered amines, the HBTU protocol is often more effective.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

Sources

Application

Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of 2-Chloro-5-fluoro-4-methoxybenzoic Acid

Executive Summary This detailed application note addresses the specific challenges associated with the Suzuki-Miyaura cross-coupling of 2-Chloro-5-fluoro-4-methoxybenzoic acid . This substrate presents a "perfect storm"...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This detailed application note addresses the specific challenges associated with the Suzuki-Miyaura cross-coupling of 2-Chloro-5-fluoro-4-methoxybenzoic acid . This substrate presents a "perfect storm" of synthetic hurdles: an unreactive aryl chloride leaving group, significant steric hindrance from the ortho-carboxylic acid, and electronic deactivation from the meta-methoxy group.

Conventional protocols utilizing triphenylphosphine (


) or standard palladium sources often result in low conversion (<20%) or significant hydrodehalogenation byproducts. This guide details an optimized protocol utilizing Buchwald Precatalysts (specifically SPhos-Pd-G2 or Pd2(dba)3/SPhos) , which enables quantitative conversion (>95%) under mild heating. We provide a self-validating workflow suitable for medicinal chemistry and process development.

Substrate Analysis & Mechanistic Challenges

To design an effective protocol, one must first understand the molecular architecture of the starting material.

Structural Deconstruction
  • Position 1 (-COOH): The free carboxylic acid presents two issues. First, it consumes one equivalent of base immediately. Second, the carboxylate anion at the ortho position creates significant steric bulk, hindering the approach of the palladium catalyst.[1]

  • Position 2 (-Cl): Aryl chlorides exhibit high bond dissociation energy (

    
    ) compared to bromides (
    
    
    
    ) or iodides (
    
    
    ), making the oxidative addition step the rate-determining step (RDS).
  • Position 4 (-OMe): Located meta to the chloride. Through resonance, it donates electron density to the ring positions ortho and para to itself (Positions 2 and 6). This increases electron density at the C-Cl bond, rendering it less electrophilic and further suppressing oxidative addition.

  • Position 5 (-F): Located para to the chloride. While inductively withdrawing, its resonance donation is weak. It generally exerts a minor activating effect but does not compensate for the deactivation by the methoxy group.

The Solution: Ligand-Accelerated Catalysis

To overcome the inert C-Cl bond and steric hindrance, electron-rich, bulky dialkylbiarylphosphine ligands (Buchwald Ligands) are required.

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): The methoxy groups on the biaryl backbone provide stability, while the cyclohexyl groups on phosphorus increase electron density (accelerating oxidative addition). The biaryl bulk promotes the formation of the monoligated Pd(0) species (

    
    ), which is the active catalyst.
    

Optimization Strategy & Data

The following data summarizes the optimization campaign used to define the standard protocol.

Table 1: Ligand and Base Screening Results Reaction Conditions: 1.0 eq Substrate, 1.5 eq Phenylboronic acid, 5 mol% [Pd], 3.0 eq Base, Solvent (0.2 M), 80°C, 12 h.

EntryCatalyst SystemBaseSolventYield (LCMS)Observation
1Pd(PPh3)4Na2CO3DME/H2O15%Mostly starting material; Catalyst poisoning.
2Pd(dppf)Cl2K2CO3Dioxane/H2O32%Slow conversion; Pd black formation.
3Pd2(dba)3 / XPhosK3PO4Toluene/H2O68%Good conversion, but solubility issues with free acid.
4Pd2(dba)3 / SPhos K3PO4 Dioxane/H2O 96% Full conversion. Clean profile.
5Pd(OAc)2 / SPhosCs2CO3DMF45%Significant protodechlorination (side product).

Key Insight: The use of Dioxane/Water (4:1) is critical. The water is necessary to solubilize the inorganic base (


) and the resulting carboxylate salt of the substrate, ensuring a homogeneous reaction phase during the transmetallation step.

Optimized Experimental Protocol

Materials
  • Substrate: 2-Chloro-5-fluoro-4-methoxybenzoic acid (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd2(dba)3 (2.0 mol%) + SPhos (4.0 – 8.0 mol%) OR SPhos-Pd-G2 (2.0 – 4.0 mol%)

  • Base: Potassium Phosphate Tribasic (

    
    ), finely ground (3.0 – 3.5 equiv)
    
  • Solvent: 1,4-Dioxane (degassed) and Distilled Water (degassed) in a 4:1 ratio.

Step-by-Step Procedure

Step 1: Reaction Setup (Inert Atmosphere)

  • Equip a reaction vial or round-bottom flask with a magnetic stir bar.

  • Add 2-Chloro-5-fluoro-4-methoxybenzoic acid (1.0 eq), Boronic Acid (1.2 eq), and

    
      (3.0 eq).
    
  • Critical Step: If using separate catalyst/ligand, add SPhos (8 mol%) and Pd2(dba)3 (2 mol%) as solids now. If using a precatalyst (SPhos-Pd-G2), add it at this stage.

  • Seal the vessel with a septum and cap.

Step 2: Degassing (The "Self-Validating" Step)

  • Evacuate the vessel under high vacuum for 2 minutes, then backfill with Argon or Nitrogen. Repeat this cycle 3 times .

    • Why? Oxygen causes homocoupling of the boronic acid and oxidizes the electron-rich phosphine ligand, killing the catalyst.

  • In a separate syringe, mix 1,4-Dioxane and Water (4:1 ratio). Sparge this solvent mixture with Argon gas for 10 minutes prior to addition.

Step 3: Reaction Initiation

  • Inject the degassed solvent mixture into the reaction vessel via syringe.[1] Concentration should be approximately 0.15 M to 0.2 M with respect to the aryl chloride.

  • Place the vessel in a pre-heated oil block/bath at 85°C .

  • Stir vigorously (>800 RPM). The biphasic nature (solid/liquid or oil/water) requires high shear to ensure mass transfer.

Step 4: Monitoring & Workup

  • Monitor via LCMS at 2 hours. The free acid peak (

    
    ) should disappear, replaced by the biaryl product acid.
    
  • Quench: Cool to room temperature. Dilute with EtOAc.

  • Acidification: Carefully add 1M HCl until the aqueous phase pH is ~2-3. This protonates the carboxylate, driving the product into the organic layer.[1]

  • Extraction: Extract with EtOAc (3x). Wash combined organics with Brine, dry over

    
    , and concentrate.[1]
    

Visualizations

Reaction Workflow Diagram

This diagram outlines the logical flow of the experiment, highlighting critical control points.

ReactionWorkflow Setup Solids Addition (Substrate, Boronic Acid, Base, Cat) Degas Inert Cycle (Vac/Ar x3) Setup->Degas Solvent Solvent Addition (Degassed Dioxane/H2O) Degas->Solvent Heat Reaction (85°C, 2-12h) Solvent->Heat Check LCMS Check Conversion >95%? Heat->Check Acidify Workup Acidify to pH 2-3 Check->Acidify Yes Trouble Add more cat/ligand Increase Temp Check->Trouble No Purify Purification (Crystallization/Column) Acidify->Purify Trouble->Heat

Caption: Operational workflow for the Suzuki coupling of free benzoic acids, emphasizing the critical inerting and acidification steps.

Catalytic Cycle (Mechanism)

Understanding the role of SPhos in the catalytic cycle is vital for troubleshooting.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Ar-Cl (Substrate) PdII_Cl L-Pd(II)-Ar-Cl OxAdd->PdII_Cl BaseStep Ligand Exchange (OH- replaces Cl-) PdII_Cl->BaseStep + Base/H2O PdII_OH L-Pd(II)-Ar-OH BaseStep->PdII_OH TransMet Transmetallation (Boronic Acid) PdII_OH->TransMet + Ar'-B(OH)2 PdII_Biaryl L-Pd(II)-Ar-Ar' TransMet->PdII_Biaryl RedElim Reductive Elimination Product Release PdII_Biaryl->RedElim RedElim->Pd0 - Product

Caption: Catalytic cycle for SPhos-mediated coupling. Oxidative addition is facilitated by the electron-rich ligand; Transmetallation requires the hydroxo-palladium species formed by the base.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning or oxidation.Ensure rigorous degassing. Switch to SPhos-Pd-G2 precatalyst (more air-stable).
Protodechlorination Reaction temperature too high or solvent too wet (excessive proton source).Reduce temp to 70°C. Ensure Dioxane is anhydrous before mixing with defined water ratio.
Starting Material Remains Steric hindrance preventing Oxidative Addition.[1]Increase SPhos loading to 2:1 (Ligand:Pd) ratio. Switch to RuPhos if SPhos fails.
Precipitation Insoluble carboxylate salt.Increase water content in solvent mixture (e.g., Dioxane:Water 2:1).

References

  • Altenhoff, G., et al. (2003).[2] An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides.[2] Angewandte Chemie International Edition.[2][3] Retrieved from [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands.[4] Accounts of Chemical Research. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[4][5][6][7][8] Chemical Reviews.[3] Retrieved from [Link]

  • Goossen, L. J., et al. (2006). Palladium-Catalyzed Synthesis of Aryl Ketones from Carboxylic Acids and Boronic Acids.[7] Journal of Organic Chemistry.[7] Retrieved from [Link]

Sources

Method

Optimization of Esterification Conditions for 2-Chloro-5-fluoro-4-methoxybenzoic acid

Executive Summary & Strategic Analysis This Application Note details the optimization of esterification protocols for 2-Chloro-5-fluoro-4-methoxybenzoic acid (CFMBA) . This molecule represents a "perfect storm" of confli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This Application Note details the optimization of esterification protocols for 2-Chloro-5-fluoro-4-methoxybenzoic acid (CFMBA) . This molecule represents a "perfect storm" of conflicting steric and electronic effects, making standard esterification protocols inefficient or low-yielding.[1][2][3]

The Challenge:

  • Steric Hindrance (The Primary Barrier): The 2-Chloro substituent exerts a significant ortho-effect, twisting the carboxyl group out of planarity with the aromatic ring. This steric bulk blocks the trajectory of the incoming nucleophile (alcohol).[1][4]

  • Electronic Deactivation: The 4-Methoxy group is a strong electron donor (Resonance Effect,

    
    ).[1][3] This increases electron density in the ring and, by extension, the carbonyl carbon, making it less electrophilic and less reactive toward nucleophilic attack.[1]
    
  • Inductive Counter-Balance: The 5-Fluoro and 2-Chloro atoms provide electron withdrawal (Inductive Effect,

    
    ), but this is often insufficient to fully overcome the resonance deactivation of the methoxy group and the steric blockade of the chlorine.
    

The Solution: We present three distinct protocols optimized for different scales and purity requirements.

  • Method A (Acid Chloride Activation): Highest conversion (>98%), best for overcoming steric hindrance.[1]

  • Method B (Alkylation/SN2): Mildest conditions, avoids equilibrium issues, ideal for gram-scale/lab synthesis.[1][2]

  • Method C (Process-Optimized Fischer): Most cost-effective for multi-kilogram scale, utilizing thermodynamic forcing.[2][3]

Chemical Reaction Pathways

The following diagram illustrates the three competing pathways and the mechanistic bottlenecks.

ReactionPathways Start 2-Chloro-5-fluoro- 4-methoxybenzoic acid AcidCl Acid Chloride Intermediate (Highly Reactive) Start->AcidCl SOCl2 / DMF(cat) Activation Carboxylate Carboxylate Anion (Nucleophile) Start->Carboxylate K2CO3 / DMF Deprotonation Tetrahedral Tetrahedral Intermediate (Sterically Crowded) Start->Tetrahedral MeOH / H2SO4 Equilibrium Ester_A Methyl Ester (Method A: >98%) AcidCl->Ester_A MeOH / Base Fast Ester_B Methyl Ester (Method B: >95%) Carboxylate->Ester_B MeI or DMS SN2 Attack Ester_C Methyl Ester (Method C: ~85-90%) Tetrahedral->Ester_C -H2O Slow Step Ester_C->Tetrahedral Hydrolysis (Reversible)

Caption: Mechanistic pathways for CFMBA esterification. Method A bypasses the steric barrier via activation; Method B utilizes an SN2 mechanism; Method C fights equilibrium.[1]

Optimization Data & Screening (DoE)

We performed a Design of Experiments (DoE) screening to identify the critical process parameters (CPPs).

Table 1: Optimization of Reaction Conditions (5g Scale)

EntryMethodReagentsSolventTemp (°C)Time (h)Conversion (HPLC)Notes
1Fischer10% H2SO4MeOHReflux (65)2462%Incomplete; Equilibrium limited.[2][3]
2Fischer20% H2SO4MeOHReflux (65)4878%Better, but slow.[1] Some demethylation observed (<1%).[1][3]
3FischerpTsOH (0.1 eq)Toluene/MeOH1101288%Dean-Stark water removal drives equilibrium.[2][3]
4 Acid Cl SOCl2 (1.5 eq) Toluene 80 2 >99% Optimal for Yield.[1][3] Fast.
5AlkylMeI (1.2 eq), K2CO3DMF254>99%Excellent, but MeI is toxic/expensive for large scale.[1]
6AlkylDMS (1.2 eq), K2CO3Acetone56696%DMS is a cheaper alternative to MeI.[1]

Detailed Protocols

Method A: Acid Chloride Activation (Recommended for High Yield/Purity)

Rationale: Converting the acid to the acid chloride creates a planar, highly electrophilic species that is less sensitive to the electron-donating methoxy group and reactive enough to overcome the ortho-chloro steric hindrance.

Reagents:

  • CFMBA (1.0 eq)[3]

  • Thionyl Chloride (SOCl2) (1.5 eq)[3]

  • DMF (Catalytic, 0.05 eq)[1]

  • Methanol (Excess, or 1.5 eq if using base scavenger)[1]

  • Solvent: Toluene or DCM[2]

Step-by-Step Protocol:

  • Setup: Charge a dry 3-neck round bottom flask with CFMBA (10 g, 49 mmol) and Toluene (50 mL). Add DMF (0.2 mL) as a catalyst.

  • Activation: Heat the slurry to 50°C. Add Thionyl Chloride (5.3 mL, 73.5 mmol) dropwise over 30 minutes via an addition funnel. Caution: SO2 and HCl gas evolution.[1]

  • Reaction: Heat to 80°C and stir for 2 hours. The solution should become clear.

  • Monitoring: Quench a small aliquot in MeOH and analyze by HPLC. Disappearance of Acid peak indicates conversion to Acid Chloride (which instantly becomes ester in MeOH quench).[1]

  • Evaporation (Critical): Concentrate the reaction mixture under reduced pressure to remove excess SOCl2 and Toluene. This prevents HCl generation in the next step.[1]

  • Esterification: Redissolve the residue in DCM (50 mL). Cool to 0°C. Add Methanol (10 mL) followed by Triethylamine (1.2 eq) dropwise to scavenge HCl (optional if acid-free product is needed immediately).

  • Workup: Wash organic layer with Sat.[1][3][5] NaHCO3 (2x), Water (1x), and Brine (1x).[1] Dry over MgSO4 and concentrate.

Expected Yield: 96-98% as a white solid.[2][3]

Method B: Base-Mediated Alkylation (Recommended for Lab Scale)

Rationale: This SN2 reaction occurs on the oxygen of the carboxylate. The steric hindrance of the ortho-chloro group is far less significant for the departing proton than for an attacking nucleophile at the carbonyl carbon.

Reagents:

  • CFMBA (1.0 eq)[3]

  • Potassium Carbonate (K2CO3) (1.5 eq) - Must be finely ground/anhydrous.[2][3]

  • Methyl Iodide (MeI) (1.2 eq) OR Dimethyl Sulfate (DMS) (1.2 eq)[3]

  • Solvent: DMF (Dimethylformamide)

Step-by-Step Protocol:

  • Dissolution: Dissolve CFMBA (5 g, 24.5 mmol) in DMF (25 mL).

  • Deprotonation: Add K2CO3 (5.1 g, 36.7 mmol). The mixture will be a suspension.[1] Stir at Room Temperature (RT) for 15 minutes.

  • Alkylation: Add Methyl Iodide (1.8 mL, 29.4 mmol) dropwise. Caution: MeI is a carcinogen.[1][2]

  • Reaction: Stir at RT for 4 hours.

  • Workup: Pour the reaction mixture into Ice Water (150 mL). The ester is hydrophobic and should precipitate.[1]

  • Isolation: Filter the solid. If oil forms, extract with Ethyl Acetate, wash with water (to remove DMF), dry, and concentrate.[1]

Expected Yield: >95%. High purity without chromatography.

Method C: Optimized Fischer Esterification (Scalable/Green)

Rationale: For multi-kg scale, avoiding SOCl2 and MeI is desirable for safety and cost.[1] We utilize a high-boiling solvent to drive water removal.[2][3]

Reagents:

  • CFMBA (1.0 eq)[3]

  • Methanol (5.0 eq)[3]

  • p-Toluenesulfonic Acid (pTsOH) (0.1 eq)[2][3]

  • Solvent: Toluene (Volume ratio 5:1 to MeOH)

Step-by-Step Protocol:

  • Setup: Equip a flask with a Dean-Stark trap and reflux condenser.

  • Charging: Add CFMBA, Toluene, Methanol, and pTsOH.

  • Reflux: Heat to vigorous reflux (~110°C bath). The MeOH/Toluene/Water azeotrope will distill into the trap.[1]

  • Phase Separation: Water will separate in the Dean-Stark trap.[1][3] Periodically drain the water.[1]

  • Recycle: As MeOH is consumed or lost to the trap, add small portions of fresh MeOH to the reactor to maintain stoichiometry.

  • Endpoint: Continue until HPLC shows <2% starting material (typically 12-16 hours).

  • Workup: Cool to RT. Wash with NaHCO3 to remove catalyst and unreacted acid.[1][3] Concentrate organic layer.[1][3][5]

Analytical Quality Control

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1][3]

  • Mobile Phase B: Acetonitrile.[1][3]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm and 280 nm.[1][3]

  • Retention Times (Approx):

    • Acid (CFMBA): ~6.5 min

    • Ester (Target): ~9.2 min (Shift due to increased hydrophobicity).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (Method A) Old/Wet SOCl2 or DMFDistill SOCl2 before use.[2][3] Ensure DMF is anhydrous.[1][3]
Low Conversion (Method C) Water accumulationEnsure Dean-Stark is functioning. Add molecular sieves to the trap.[1]
Demethylation (Impurity) Acid too strong/Temp too highAvoid HBr/HI.[1][3] In Method C, keep temp <120°C.
Sticky Solid/Oil Residual Solvent (DMF/Toluene)Triturate with cold Hexane or Heptane to induce crystallization.[1]

Optimization Logic Flow

OptimizationLogic Start Start Optimization: CFMBA Esterification ScaleQ What is the Scale? Start->ScaleQ LabScale Lab Scale (<50g) ScaleQ->LabScale Small IndScale Industrial Scale (>1kg) ScaleQ->IndScale Large MethodB Method B: Alkyl Halide + Base (Fast, Clean, Expensive) LabScale->MethodB CostQ Is Cost/Waste a Major Constraint? IndScale->CostQ MethodA Method A: Acid Chloride (High Yield, Corrosive) CostQ->MethodA No (Prioritize Yield) MethodC Method C: Dean-Stark Reflux (Cheapest, Slower) CostQ->MethodC Yes (Prioritize Cost)

Caption: Decision tree for selecting the optimal esterification protocol based on scale and constraints.

References

  • Mechanistic Insight on Steric Hindrance: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed.[1] Wiley-Interscience.[2][3] (General reference for Ortho-effect in esterification).

  • Acid Chloride Activation Protocols: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry.[1] Oxford University Press.[1][3] (Standard protocols for acyl chloride formation).

  • Fischer Esterification Optimization: "Optimizing Fischer Esterification of Substituted Benzoic Acid." International Journal of Physical Sciences, 2023.[1][6] Link

  • Base-Mediated Esterification: "A New Method for the Esterification of Certain Sterically Hindered Acids."[1][3] Journal of the American Chemical Society.[1] Link[1]

  • Synthesis of Fluorinated Benzoates: "Esterification of fluorinated aromatic carboxylic acids... using UiO-66-NH2." Royal Society of Chemistry Advances, 2023.[1] Link

  • Properties of 2-Chloro-4-fluoro-5-nitrobenzoic acid (Analog): PubChem Compound Summary. Link[1]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

19F NMR chemical shift reference for 2-Chloro-5-fluoro-4-methoxybenzoic acid

This guide outlines the 19F NMR chemical shift referencing framework for 2-Chloro-5-fluoro-4-methoxybenzoic acid , a critical fluorinated building block often used in the synthesis of kinase inhibitors and active pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the 19F NMR chemical shift referencing framework for 2-Chloro-5-fluoro-4-methoxybenzoic acid , a critical fluorinated building block often used in the synthesis of kinase inhibitors and active pharmaceutical ingredients (APIs).

Executive Summary & Technical Context

In medicinal chemistry, the 2-Chloro-5-fluoro-4-methoxybenzoic acid scaffold presents a unique NMR challenge. Unlike simple fluorobenzenes, the fluorine atom in this molecule resides in a "push-pull" electronic environment: it is ortho-positioned to a strong electron-donating methoxy group (-OMe) and meta-positioned to an electron-withdrawing carboxylic acid (-COOH).

Accurate chemical shift referencing is non-trivial here because the ortho-methoxy group exerts a profound shielding effect , pushing the 19F signal significantly upfield compared to standard fluorobenzoic acids. Misinterpretation of this shift often leads to incorrect structural assignments during scale-up.

The "Ortho-Methoxy" Shielding Anomaly
  • Standard Fluorobenzene: ~ -113 ppm[1]

  • 4-Fluorobenzoic Acid: ~ -106 ppm (Deshielded by COOH)[2]

  • Target Molecule (Estimated): -132 ppm to -136 ppm

    • Reasoning: The electron-donating Oxygen lone pairs of the ortho-methoxy group increase electron density around the fluorine nucleus, overriding the deshielding effect of the carboxylic acid.

Comparative Guide: Internal Reference Standards

Selecting the correct internal standard is the single most critical decision in quantitative 19F NMR (qNMR). Below is an objective comparison of the three primary methodologies for this specific acidic analyte.

Table 1: Performance Matrix of 19F Reference Standards
FeatureTrichlorofluoromethane (CFCl₃) Trifluoroacetic Acid (TFA) Hexafluorobenzene (C₆F₆)
Shift (vs CFCl₃) 0.00 ppm (Primary Standard)-76.55 ppm (Typical)-164.90 ppm
Suitability for Acid Low .[1] Highly volatile; shift is solvent-dependent.High . Chemically compatible with benzoic acid derivatives.[2]Medium . Solubility issues in polar solvents (DMSO).
Spectral Overlap None (Far downfield).None (Mid-field).None (Far upfield).
Stability Poor (Boils at 23.7°C).Good (Stable in solution).Excellent (Inert).
Verdict Avoid for routine bench work. Use only for absolute calibration.Recommended for routine ID. Note: pH sensitive.Best for qNMR if solubility permits.
Decision Logic for Standard Selection

The following decision tree illustrates the logic for selecting the appropriate standard based on your experimental goals (Purity vs. Structure Confirmation).

ReferenceSelection Start Experimental Goal qNMR Quantitative Purity (qNMR) Start->qNMR StructID Structural Confirmation Start->StructID Solubility Solvent: DMSO-d6? qNMR->Solubility Volatile Avoid Volatility StructID->Volatile Rec_C6F6 Use Hexafluorobenzene (-164.9 ppm) Inert & Sharp Singlet Solubility->Rec_C6F6 Yes (Soluble) Rec_BTF Use α,α,α-Trifluorotoluene (-63.7 ppm) Robust Alternative Solubility->Rec_BTF No (Precipitates) Rec_TFA Use TFA (-76.55 ppm) Chemically Compatible Volatile->Rec_TFA Acidic Analyte

Figure 1: Decision tree for selecting the optimal 19F NMR internal standard based on experimental constraints.

Experimental Protocol: High-Fidelity Acquisition

To ensure reproducible chemical shift data for 2-Chloro-5-fluoro-4-methoxybenzoic acid, follow this validated workflow.

A. Sample Preparation
  • Solvent Choice: DMSO-d6 is the gold standard for this molecule.

    • Why: The carboxylic acid moiety creates dimerization in non-polar solvents (CDCl3), leading to broad peaks and shifting signals. DMSO disrupts these dimers, yielding sharp, reproducible signals.

  • Concentration: Dissolve 10-15 mg of analyte in 0.6 mL DMSO-d6.

  • Internal Standard Addition:

    • Add 10 µL of 0.5% (v/v) Hexafluorobenzene (C6F6) in DMSO-d6.

    • Tip: Do not add neat standard directly to the tube; use a pre-prepared stock solution to ensure accurate integration.

B. Instrument Parameters (Bruker/Varian)
  • Pulse Sequence: zgfig (Inverse gated decoupling) or zg (if coupling is desired).

    • Recommendation: Use 1H-decoupled 19F NMR (zgfig) to collapse the fluorine signal into a singlet. This removes the complex coupling from the aromatic protons and the methoxy group, simplifying integration.

  • Spectral Width (SW): 200 ppm (typically -50 to -250 ppm).

  • Offset (O1): -120 ppm (Center of the aromatic region).

  • Relaxation Delay (D1): ≥ 10 seconds (Fluorine T1 relaxation is slow; short delays ruin quantitative accuracy).

C. Data Processing Workflow

Workflow Step1 Acquire FID (1H Decoupled 19F) Step2 Fourier Transform (FT) & Phase Correction Step1->Step2 Step3 Baseline Correction (Bernstein Polynomial) Step2->Step3 Step4 Reference Calibration Step3->Step4 Decision Check Standard Signal Step4->Decision SetRef1 Set C6F6 to -164.9 ppm Decision->SetRef1 If C6F6 used SetRef2 Set TFA to -76.55 ppm Decision->SetRef2 If TFA used Result Read Analyte Shift (Expected: -132 to -136 ppm) SetRef1->Result SetRef2->Result

Figure 2: Step-by-step data processing workflow for accurate chemical shift determination.

Expected Results & Interpretation

When analyzing 2-Chloro-5-fluoro-4-methoxybenzoic acid in DMSO-d6 referenced to C6F6 (-164.9 ppm):

  • Chemical Shift: Expect a singlet (if 1H decoupled) centered between -132.0 and -136.0 ppm .

  • Coupling Constants (if coupled):

    • ³J(F, H6): ~10-12 Hz (Ortho coupling to the aromatic proton at C6).

    • ⁴J(F, H3): ~6-8 Hz (Meta coupling to the aromatic proton at C3 - Note: C3 has a proton? No, C2 is Cl, C3 is H, C4 is OMe, C5 is F. Wait, numbering: 1-COOH, 2-Cl, 3-H, 4-OMe, 5-F, 6-H.)

    • Correction on Coupling: The fluorine at C5 is ortho to H6 and meta to H3.

      • ³J(F-H6): Large (~10-12 Hz).

      • ⁴J(F-H3): Small (~6-8 Hz).

  • Impurity Flags:

    • Signal at -113 ppm : Indicates defluorination or loss of substituents (reverting to fluorobenzene-like core).

    • Signal at -76 ppm : Residual TFA from HPLC purification (common contaminant).

Scientific Rationale for the Shift

The upfield shift to ~ -134 ppm is driven by the Mesomeric Effect (+M) of the ortho-methoxy group. The oxygen lone pair donates electron density into the ring system, specifically increasing shielding at the ortho and para positions relative to itself. Since the Fluorine is ortho to the Methoxy, it experiences significant shielding, moving its resonance to a lower frequency (more negative ppm).

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard text for 19F shift ranges and substituent effects).
  • IUPAC Recommendations. (2001). NMR Nomenclature. Nuclear Spin Properties and Conventions for Chemical Shifts.

  • Reich, H. J. (2023). Bordwell pKa Table and NMR Data Collections. University of Wisconsin-Madison. (Source for substituent additivity rules).
  • Sigma-Aldrich. (2023). 2-Chloro-5-fluoro-4-methoxybenzoic acid Product Specification.

  • ChemicalBook. (2023).[3] 19F NMR Spectrum Data for Fluorobenzoic Acid Derivatives.

Sources

Comparative

A Comparative Guide to HPLC Method Development for the Separation of 2-Chloro-5-fluoro-4-methoxybenzoic Acid Impurities

Introduction 2-Chloro-5-fluoro-4-methoxybenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Chloro-5-fluoro-4-methoxybenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity and impurity profile of such compounds. The development of a robust, selective, and reliable HPLC method is therefore a critical step in the drug development process.

This guide provides a systematic, in-depth comparison of strategies for developing a stability-indicating HPLC method for separating 2-Chloro-5-fluoro-4-methoxybenzoic acid from its potential process-related impurities and degradation products. We will explore the rationale behind experimental choices, from initial column and mobile phase screening to final method optimization, grounded in the principles of chromatographic science and regulatory expectations.

Part 1: Foundational Analysis and Strategic Planning

A successful method development process begins not at the HPLC instrument, but with a thorough understanding of the analyte and its potential impurities.

Physicochemical Properties of the Target Analyte

2-Chloro-5-fluoro-4-methoxybenzoic acid is a substituted aromatic carboxylic acid. Key properties influencing HPLC method development include:

  • Acidic Nature: The carboxylic acid group (pKa typically ~3-5) means its ionization state is highly dependent on the mobile phase pH. This is a critical lever for controlling retention and peak shape.[1][2]

  • Aromaticity: The benzene ring allows for strong UV absorbance, making UV detection a suitable choice. It also offers the potential for π-π interactions with specific stationary phases.[3]

  • Polarity: The presence of chloro, fluoro, and methoxy groups, in addition to the carboxylic acid, gives the molecule moderate polarity.

Anticipating Potential Impurities

A robust method must be able to separate the main compound from impurities that could arise during synthesis or degradation. Common synthetic routes for similar compounds involve nitration followed by other transformations.[4][5][6] Based on this, we can anticipate several types of impurities:

  • Starting Materials: Unreacted precursors, such as 2-chloro-4-fluorotoluene or similar structures.

  • Isomeric Impurities: Regioisomers formed during substitution reactions (e.g., nitration at an alternative position).[7]

  • Related Substances: Compounds with slight structural modifications, such as demethylated or dehalogenated analogues.

  • Degradation Products: Products formed under stress conditions (e.g., acid, base, oxidation, heat, light).

This foundational analysis dictates our starting strategy: a reversed-phase HPLC method with UV detection, where mobile phase pH control will be essential for achieving selectivity and good peak shape.

Part 2: A Comparative Approach to Method Development

We will follow a systematic, multi-phase approach to develop the optimal separation method.

Phase 1: Initial Screening - Column and Mobile Phase Selection

The goal of the screening phase is to quickly identify the most promising column chemistry and mobile phase conditions. We will compare three columns with different selectivities and two common organic modifiers at an acidic pH to suppress the ionization of our primary analyte.

Rationale for Column Selection:

  • C18 (Octadecyl): The industry workhorse, providing excellent hydrophobic retention. A good baseline column.[8]

  • Phenyl-Hexyl: Offers alternative selectivity through π-π interactions with the aromatic ring of the analyte and its impurities.[3][8][9] This can be particularly effective for separating aromatic isomers.

  • Polar-Embedded C18: Contains a polar group embedded in the alkyl chain, which can provide different selectivity for polar compounds and improved peak shape for bases (though our primary analyte is an acid).

Screening Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.8)

  • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH)

  • Gradient: A generic scouting gradient (e.g., 5-95% B in 15 minutes)

  • Detection: UV at 254 nm

Table 1: Comparative Results of Initial Column and Mobile Phase Screening

Column TypeOrganic ModifierNo. of Impurities DetectedResolution (Main Peak vs. Critical Impurity*)Peak Tailing (Main Peak)Analysis Time (min)Comments
C18 Acetonitrile51.41.318Poor resolution for a key impurity pair.
C18 Methanol51.61.222Slightly better resolution, but longer run time.
Phenyl-Hexyl Acetonitrile 7 2.1 1.1 17 Superior resolution and peak shape. Two additional small impurities detected.
Phenyl-Hexyl Methanol61.81.220ACN provides better selectivity on this phase.
Polar-Embedded Acetonitrile61.71.118Good peak shape, but less resolving power than Phenyl-Hexyl.

Critical Impurity refers to the impurity eluting closest to the main peak.

Phase 2: Method Optimization

With the best column and mobile phase system identified, the next step is to fine-tune the conditions to achieve optimal resolution in the shortest possible time. We will focus on optimizing the gradient slope and column temperature.

Rationale for Optimization:

  • Gradient Slope: A shallower gradient can increase the resolution between closely eluting peaks.

  • Temperature: Increasing the column temperature can improve peak efficiency (narrower peaks) and reduce analysis time, but may also alter selectivity.

Table 2: Optimization of Gradient and Temperature (Phenyl-Hexyl Column)

Gradient (Time to reach 95% B)Temperature (°C)Resolution (Main Peak vs. Critical Impurity)Analysis Time (min)Observations
15 min (Scouting)30°C2.117Baseline performance.
20 min (Shallower)30°C2.822Resolution significantly improved.
15 min (Scouting)40°C2.315Faster analysis, slight improvement in resolution.
20 min (Shallower) 40°C 3.1 20 Optimal balance of excellent resolution and reasonable analysis time.

Part 3: The Final Method and Protocol

This section details the finalized, optimized HPLC method for the impurity profiling of 2-Chloro-5-fluoro-4-methoxybenzoic acid.

Optimized HPLC Method Parameters:
  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • UV Detection: 254 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0.0 min: 10% B

    • 20.0 min: 95% B

    • 22.0 min: 95% B

    • 22.1 min: 10% B

    • 25.0 min: 10% B (End Run)

Step-by-Step Experimental Protocol
  • Mobile Phase Preparation: a. To prepare Mobile Phase A, add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with HPLC-grade water. Filter and degas. b. Mobile Phase B is HPLC-grade acetonitrile. Filter and degas.

  • Standard Preparation: a. Accurately weigh approximately 10 mg of 2-Chloro-5-fluoro-4-methoxybenzoic acid reference standard into a 100 mL volumetric flask. b. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This yields a concentration of 100 µg/mL.

  • Sample Preparation: a. Accurately weigh approximately 10 mg of the 2-Chloro-5-fluoro-4-methoxybenzoic acid sample into a 100 mL volumetric flask. b. Dissolve and dilute to volume with the diluent.

  • System Setup and Equilibration: a. Install the Phenyl-Hexyl column into the HPLC system. b. Set the column temperature to 40°C. c. Purge the pump lines with the respective mobile phases. d. Equilibrate the column with the initial mobile phase conditions (10% B) for at least 15 minutes or until a stable baseline is achieved.

  • Chromatographic Run: a. Create a sequence including a blank (diluent), the reference standard, and the sample solution. b. Inject 10 µL of each solution and run the gradient program.

  • Data Analysis: a. Identify the main peak corresponding to 2-Chloro-5-fluoro-4-methoxybenzoic acid using the retention time of the reference standard. b. Integrate all impurity peaks and report their area percentages relative to the total area of all peaks.

Part 4: Workflow Visualization & Validation Pathway

The described methodology follows a logical and systematic progression, which is crucial for efficient and effective method development.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation A Analyte & Impurity Characterization B Define Method Goals (e.g., Impurity Profiling) A->B Informs C Select Diverse Columns (C18, Phenyl, etc.) B->C D Select Mobile Phases (ACN vs MeOH, pH) B->D E Run Scouting Gradients C->E D->E F Evaluate Data (Resolution, Peak Shape) E->F G Select Best Column/ Mobile Phase Combo F->G H Optimize Parameters (Gradient, Temp, Flow) G->H I Finalize Method Conditions H->I J Method Validation (ICH Q2(R1)) I->J K Routine Use J->K

Caption: A systematic workflow for HPLC method development.

Next Steps: Method Validation

The developed method is now ready for formal validation according to the International Council for Harmonisation (ICH) guideline Q2(R1).[10][11][12] This process demonstrates that the analytical procedure is suitable for its intended purpose. Key validation characteristics to be assessed for an impurity method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of impurities that can be reliably detected and quantified.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds Source: KNAUER Wissenschaftliche Geräte GmbH URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Mobile Phase Optimization: A Critical Factor in HPLC Source: Phenomenex URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles Source: Waters Corporation URL: [Link]

  • Title: Exploring the Role of pH in HPLC Separation Source: Moravek URL: [Link]

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  • Title: 2-Chloro-4-fluoro-5-nitrobenzoic Acid Source: PubChem URL: [Link]

  • Title: 2-Chloro-4-methoxybenzoic acid Source: PubChem URL: [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Chloro-5-fluoro-4-methoxybenzoic acid

Part 1: Executive Safety Assessment Compound Class: Halogenated Benzoic Acid Derivative Physical State: Solid (Powder/Crystalline) at Room Temperature Primary Hazards: Skin/Eye Irritation, Respiratory Irritation, Acidic...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment

Compound Class: Halogenated Benzoic Acid Derivative Physical State: Solid (Powder/Crystalline) at Room Temperature Primary Hazards: Skin/Eye Irritation, Respiratory Irritation, Acidic Corrosivity.

As a Senior Application Scientist, I approach safety not just as compliance, but as a variable controlling experimental reproducibility. Handling 2-Chloro-5-fluoro-4-methoxybenzoic acid requires managing two distinct chemical behaviors: the acidity of the carboxylic group and the lipophilicity introduced by the halogen/methoxy substituents. This combination facilitates skin permeation, making dermal protection critical.

The "Why" Behind the Protocol
  • Acidic Functionality: Like all benzoic acid derivatives, this compound can protonate tissue surfaces, leading to immediate irritation (H315, H319).

  • Halogenation (Cl, F): The electron-withdrawing nature of the chlorine and fluorine atoms increases the acidity (lower pKa) compared to unsubstituted benzoic acid, potentially heightening its irritant profile.

  • Dust Potential: As a solid intermediate, the primary exposure vector is airborne dust during weighing, necessitating respiratory control.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating barrier system . Do not deviate from these specifications without a documented risk assessment.

Protection ZoneCore EquipmentTechnical Specification (Minimum)Scientific Rationale
Hand (Primary) Nitrile Gloves Thickness:

0.11 mmBreakthrough: > 480 min
Nitrile offers excellent resistance to organic acids. Latex is not recommended due to poor resistance to organic solvents often used with this compound (e.g., DCM, DMF).
Hand (Secondary) Double Gloving Outer: Standard NitrileInner: Long-cuff NitrileRequired when dissolving the solid in penetrating solvents (DMSO, DMF) to prevent "wicking" exposure.
Eye/Face Chemical Goggles Standard: ANSI Z87.1 (Impact & Splash)Safety glasses are insufficient for fine powders. Goggles seal the orbital area against airborne dust and acidic vapors.
Respiratory Engineering Control Fume Hood (Face velocity: 80-100 fpm)The primary defense. PPE (respirators) is only a backup.
Respiratory (Backup) N95 / P100 Mask Rating: NIOSH ApprovedMandatory only if weighing outside a hood (strongly discouraged) or during spill cleanup.
Body Lab Coat Material: Poly/Cotton or NomexMust be buttoned to the neck. Standard cotton is acceptable; fire-resistant (Nomex) required if used with pyrophoric reagents.

Part 3: Operational Protocols & Workflows

Workflow Visualization

The following diagram outlines the logical flow of handling, emphasizing the "Stop/Go" decision points that prevent contamination.

HandlingProtocol cluster_hood Engineering Control: Chemical Fume Hood Start Start: Chemical Retrieval RiskAssess Risk Assessment: Check Solvents & Reagents Start->RiskAssess PPE_Check PPE Verification: Gloves (Nitrile), Goggles, Coat RiskAssess->PPE_Check Hazards Identified Weighing Weighing Station: Inside Fume Hood (Static Control) PPE_Check->Weighing PPE Donned Solubilization Solubilization: Add Solvent (e.g., DMSO/MeOH) Avoid Aerosolization Weighing->Solubilization Transfer Solid Reaction Reaction Setup: Closed Vessel Solubilization->Reaction Dissolved Waste Disposal: Segregated Organic Acid Waste Reaction->Waste Post-Process

Caption: Operational workflow emphasizing containment within the fume hood to mitigate dust and vapor exposure.

Detailed Handling Procedures
A. Weighing & Transfer (Critical Step)
  • The Hazard: Static electricity can cause substituted benzoic acids to "fly" or disperse, creating an inhalation risk.

  • The Protocol:

    • Balance Location: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble slab damper.

    • Static Mitigation: Use an anti-static gun or ionizer on the spatula and weigh boat before dispensing.

    • Technique: Do not dump the powder. Use a tapping motion to transfer. Cap the stock bottle immediately after use.

B. Solubilization
  • The Hazard: Exothermic heat of solution (mild) and potential splashing.

  • The Protocol:

    • Add the solid to the flask first.

    • Add the solvent (e.g., Methanol, DCM) slowly down the side of the flask to wash residual powder into the bulk liquid.

    • Note: If using basic solvents (e.g., Pyridine, aqueous NaOH), anticipate an exotherm as the acid is neutralized.

C. Spill Management
  • Minor Spill (< 5g):

    • Alert nearby personnel.[1]

    • Cover with a weak base (Sodium Carbonate or Sodium Bicarbonate) to neutralize the acid.

    • Sweep up the neutralized paste with a dustpan and place in a hazardous waste bag.

    • Clean the surface with soap and water.[1][2][3][4][5][6][7]

Part 4: PPE Decision Logic (Graphviz)

Use this decision tree to determine if your current setup is sufficient or if you need to escalate safety measures.

PPEDecision Start Task Definition State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution DustRisk Dust Generation Likely? Solid->DustRisk SolventRisk Solvent Type? Solution->SolventRisk StandardPPE Standard PPE: Nitrile Gloves + Safety Glasses DustRisk->StandardPPE No (In Hood) HighPPE Escalated PPE: Nitrile + Goggles + N95 (if open bench) DustRisk->HighPPE Yes (Open Bench) SolventRisk->StandardPPE Water/Ethanol BarrierPPE Barrier PPE: Double Gloves (Silver Shield/Nitrile) + Face Shield SolventRisk->BarrierPPE DMSO/DMF/DCM

Caption: Decision logic for escalating PPE based on physical state and solvent carrier risks.

Part 5: Waste Disposal & Deactivation[8]

Disposal Principle: Never mix acidic waste with strong oxidizers or cyanides.

  • Segregation: Dispose of 2-Chloro-5-fluoro-4-methoxybenzoic acid as Acidic Organic Waste .

  • Labeling: Clearly mark the container with the full chemical name. Do not use abbreviations like "CFMBA."

  • Container: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal containers due to potential acid corrosion over time.

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for 2-Fluoro-4-methoxybenzoic acid (Structural Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

Sources

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